molecular formula C20H18ClNO4 B2889798 (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 899391-81-2

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2889798
CAS No.: 899391-81-2
M. Wt: 371.82
InChI Key: TWXJANVUWUANHD-WQRHYEAKSA-N
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Description

(Z)-2-(3-Chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic aurone derivative intended for research use only. This compound is structurally characterized by a benzofuranone core linked to a 3-chlorobenzylidene group at the 2-position and a morpholinomethyl substituent at the 7-position of the ring system. Aurones are a class of flavonoids recognized as privileged structures in medicinal chemistry due to their interaction with diverse biological targets. Preliminary research on analogous aurone derivatives has identified potent inhibitory activity against enzymes like alkaline phosphatase (AP), with some compounds exhibiting IC50 values in the low micromolar range (e.g., 1.055 µM), surpassing the potency of standard inhibitors . Furthermore, structurally related 2-arylbenzofuran derivatives have demonstrated significant and selective inhibition of butyrylcholinesterase (BChE), a key target in Alzheimer's disease research, with IC50 values as low as 1.7 µM . The morpholine moiety in the structure is a common pharmacophore that can enhance solubility and influence bioactivity, as seen in other benzofuran-based investigational compounds . This combination of features suggests this compound holds significant research value for investigating enzyme inhibition pathways, particularly for studies focused on AP and cholinesterases. Its potential applications also extend to foundational research in oncology and neuroscience, given that benzofuran and aurone scaffolds have been explored as potential anticancer agents and neuroprotective molecules . Researchers can utilize this compound to probe structure-activity relationships and mechanism-of-action studies.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c21-14-3-1-2-13(10-14)11-18-19(24)15-4-5-17(23)16(20(15)26-18)12-22-6-8-25-9-7-22/h1-5,10-11,23H,6-9,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJANVUWUANHD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group can be introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Morpholinomethylation: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or other nucleophilic reagents.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of chlorobenzyl derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity, while its interaction with microbial enzymes can lead to antimicrobial effects.

Comparison with Similar Compounds

Piperidine vs. Morpholine Derivatives

Compounds 5 , 6 , and 7 from feature piperidine, 3-methylpiperidine, and 4-methylpiperidine substitutions at C7 instead of morpholine. Key differences include:

  • Synthetic Accessibility (SAS) : Piperidine derivatives (SAS range: 1.5–3.42) are synthetically accessible, while morpholine’s complexity may elevate SAS .
  • Bioactivity: Piperidine derivatives in lack reported IC50 values, but a related piperazine-containing benzofuranone () shows potent PIM1 inhibition (IC50 = 3 nM), suggesting amine substituents critically modulate activity .

Chloro-Substituted Benzylidene Analogs

  • 3-Chloro vs. 2,6-Dichloro Substitution: describes a compound with 2,6-dichlorobenzylidene and pyrrolidinylmethyl groups.
  • Electronic Effects : The 3-chloro group in the target compound may induce moderate electron-withdrawing effects, altering π-π stacking interactions in target binding compared to stronger electron-withdrawing dichloro analogs.

Kinase Inhibition

The morpholinomethyl group in the target compound may confer distinct kinase inhibition profiles compared to:

  • Piperazine Derivatives: The piperazine-containing analog in targets PIM1 with high selectivity, attributed to its basic nitrogen atoms facilitating ionic interactions with the kinase’s ATP-binding pocket.
  • Pyrrolidine-Triazole Hybrids: highlights aurone-pyrrolidine hybrids targeting digestive enzymes. The morpholinomethyl group’s bulkier structure and polarity may redirect activity toward non-enzymatic targets, such as kinases or GPCRs .

Anticancer Potential

  • SAS and Bioavailability : Compounds with lower SAS (e.g., 1.5–3.42) and higher bioavailability scores (0.55–0.56) in are prioritized for drug development. The target compound’s morpholine group may improve bioavailability over less polar analogs but increase SAS .
  • Cytotoxicity : Chloro-substituted benzylidenes (e.g., 3-chloro, 2,6-dichloro) are associated with enhanced cytotoxicity in vitro, though excessive lipophilicity (as in dichloro derivatives) may reduce therapeutic windows .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituents (C2/C7) Molecular Weight Predicted Solubility (mg/mL) SAS Bioactivity (IC50)
Target Compound 3-Chloro / Morpholinomethyl ~390* Moderate (~0.1–1) ~4.0* N/A
(Z)-2-(Benzofuran-2-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl) [5] Benzofuran-2-yl / Piperidinyl 375.15 Low (~0.01–0.1) 3.42 N/A
(Z)-2-(2,6-Dichlorobenzylidene)-6-hydroxy-7-(pyrrolidinylmethyl) [8] 2,6-Dichloro / Pyrrolidinyl 390.26 Very Low (<0.01) ~4.5 N/A
Piperazine-containing PIM1 inhibitor [5] Indazol-3-yl / Piperazinyl N/A Moderate (~0.1–1) ~3.8 3 nM (PIM1)

*Estimated based on structural analogs.

Table 2. Key Functional Group Impacts

Functional Group Role in Target Binding Impact on Solubility Example Compounds
Morpholinomethyl (C7) Hydrogen bonding via O atoms Increases polarity Target compound
Piperidinyl (C7) Hydrophobic interactions Reduces solubility Compound 5
3-Chloro (C2) Electron withdrawal, steric bulk Moderate lipophilicity Target compound
2,6-Dichloro (C2) Enhanced electron withdrawal High lipophilicity Compound in

Biological Activity

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups, including a chlorobenzylidene moiety and a morpholinomethyl group. These modifications are crucial for its biological activity, influencing interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)5.0Induction of apoptosis via ROS generation
A549 (Lung Cancer)1.48 - 47.02VEGFR-2 inhibition and cell cycle arrest
NCI-H23 (Lung Cancer)0.49 - 68.9Apoptosis induction and mitochondrial dysfunction

The compound exhibits significant cytotoxicity, particularly in leukemia and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases, which are critical for apoptosis .
  • Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation .
  • VEGFR-2 Inhibition : This mechanism is particularly relevant in cancer therapy, as inhibiting angiogenesis can limit tumor growth .

Case Studies

Several studies have documented the biological activity of related benzofuran derivatives, providing insights into structure-activity relationships (SAR):

  • In one study, halogenated benzofuran derivatives exhibited potent cytotoxicity against leukemia cells, with specific substitutions enhancing activity .
  • Another investigation revealed that the presence of certain functional groups, such as phenolic hydroxyls and morpholinyl substitutions, significantly improved anticancer properties .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step condensation reaction. Key steps include:

  • Core formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 3-chlorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene linkage .
  • Functionalization : Introduction of the morpholinomethyl group via alkylation or Mannich-type reactions, often requiring controlled temperatures (reflux) and catalysts like morpholine derivatives .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    Critical parameters : Solvent polarity, base strength, and reaction time significantly impact yield (e.g., 67% yield reported for analogous compounds) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Standard characterization methods include:

  • Spectroscopy :
    • FT-IR : Confirmation of functional groups (e.g., hydroxyl at ~3145 cm⁻¹, C=O at ~1680 cm⁻¹, and Cl stretching at ~1099 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₉H₁₆ClNO₄ requires exact mass 373.07) .
  • Chromatography : HPLC or TLC to assess purity (>98% by area normalization) .

Table 1: Key FT-IR Peaks for Structural Confirmation

Functional GroupWavenumber (cm⁻¹)
Hydroxyl (-OH)3145
Aromatic C-H3074
Ketone (C=O)1680
C=C (benzylidene)1649
C-Cl1099

Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies (e.g., unexpected splitting or integration) may arise from:

  • Tautomerism : The benzofuranone core can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the keto form .
  • Dynamic effects : Slow conformational changes (e.g., hindered rotation of the benzylidene group) may broaden peaks. Variable-temperature NMR can mitigate this .
  • Advanced techniques :
    • 2D NMR : HSQC and HMBC to correlate protons with carbons and confirm connectivity .
    • X-ray crystallography : Definitive confirmation of the Z-configuration and spatial arrangement .

Advanced: What role does the morpholinomethyl group play in modulating biological activity?

The morpholinomethyl moiety enhances:

  • Solubility : The tertiary amine improves aqueous solubility, critical for bioavailability .
  • Target interaction : Potential hydrogen bonding with biological targets (e.g., enzymes or receptors) via the morpholine oxygen .
    Methodological approaches :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with alternative substituents (e.g., piperidine or pyrrolidine) to compare activity .
  • Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

Advanced: How does the compound’s reactivity vary under different pH or solvent conditions?

  • Acidic conditions : Protonation of the morpholine nitrogen may reduce solubility, while the benzylidene group could hydrolyze to regenerate the aldehyde .
  • Basic conditions : Deprotonation of the hydroxyl group (pKa ~9–10) may enhance nucleophilic reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during alkylation, while protic solvents (e.g., ethanol) favor condensation reactions .
    Experimental design : Monitor reaction progress via in-situ IR or LC-MS to optimize conditions .

Basic: What analytical methods are recommended for assessing compound stability and degradation products?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) .
  • HPLC-DAD/MS : Identify degradation products (e.g., hydrolyzed benzylidene or oxidized morpholine) .
  • Kinetic analysis : Determine degradation half-life (t₁/₂) using Arrhenius plots for accelerated stability testing .

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